3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline

Luminescent materials Europium complexes Photostability

3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline (CAS 3002-87-7) is a fully methylated derivative of the 1,10-phenanthroline scaffold, bearing six methyl groups at all six non-chelating positions (3, 4, 5, 6, 7, and 8). This symmetrical, electron-rich ligand belongs to the polypyridine chelator class and is employed as a bidentate N,N-donor in transition metal coordination chemistry.

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
CAS No. 3002-87-7
Cat. No. B12069175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline
CAS3002-87-7
Molecular FormulaC18H20N2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=C1C)C(=C(C3=C(C(=CN=C32)C)C)C)C
InChIInChI=1S/C18H20N2/c1-9-7-19-17-15(11(9)3)13(5)14(6)16-12(4)10(2)8-20-18(16)17/h7-8H,1-6H3
InChIKeyHSWXQAVRNLVYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline (CAS 3002-87-7): Procurement-Relevant Chemical Identity & Class Positioning


3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline (CAS 3002-87-7) is a fully methylated derivative of the 1,10-phenanthroline scaffold, bearing six methyl groups at all six non-chelating positions (3, 4, 5, 6, 7, and 8). This symmetrical, electron-rich ligand belongs to the polypyridine chelator class and is employed as a bidentate N,N-donor in transition metal coordination chemistry [1]. Its precise molecular formula is C₁₈H₂₀N₂ (exact mass 264.1626 g/mol), and it is characterized by zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds, yielding a rigid, planar coordination geometry upon metal binding . Unlike the more commonly procured neocuproine (2,9-dimethyl-1,10-phenanthroline) or bathophenanthroline (4,7-diphenyl-1,10-phenanthroline), the 3,4,5,6,7,8-substitution pattern preserves an unencumbered N,N-chelation pocket while maximizing electron density on the aromatic backbone, a structural feature that directly impacts redox and photophysical properties of its metal complexes.

Why Generic Substitution Fails: Differentiated Performance Drivers of 3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline vs. In-Class Analogs


Although multiple methylated 1,10-phenanthroline derivatives exist, their performance is not interchangeable. The number and position of methyl substituents govern the electron density on the coordinating nitrogen atoms, which in turn dictates the redox potential, photoluminescence quantum yield (PLQY), and photostability of the resulting metal complexes [1]. Unlike 2,9-disubstituted analogs (e.g., neocuproine), which introduce steric hindrance at the metal-binding site and can destabilize homoleptic complexes, the 3,4,5,6,7,8-substitution pattern maximizes electron donation without compromising chelation geometry [2]. Furthermore, the fully methylated backbone provides superior photoluminescent stability in polymer matrices compared to less methylated or unsubstituted phenanthroline ligands, as demonstrated by comparative accelerated aging studies [1]. Substituting a less methylated phenanthroline into an application optimized for the hexamethyl derivative may result in measurable losses in quantum efficiency and operational lifetime.

Quantitative Differentiation Evidence: 3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline vs. Closest Analogs


Enhanced Photoluminescence Quantum Yield in PMMA Matrix vs. Less Methylated Phenanthroline Ligands

In a comparative study of five europium(III) β-diketonate complexes incorporating phenanthroline derivatives with varying degrees of methylation, the complex bearing 3,4,5,6,7,8-hexamethyl-1,10-phenanthroline (Eu(TTA)₃L5) achieved the highest photoluminescence quantum yield (PLQY) when doped in a poly(methyl methacrylate) (PMMA) film [1]. Against the unsubstituted 1,10-phenanthroline complex (Eu(TTA)₃L1) as the baseline comparator, the hexamethyl derivative delivered an absolute PLQY increase of 14.48 percentage points under identical measurement conditions.

Luminescent materials Europium complexes Photostability

Superior Long-Term Photostability Under Indoor Exposure Conditions vs. Less Methylated Analogs

The PMMA-embedded Eu(TTA)₃L5 complex demonstrated exceptional photostability over 1200 hours of indoor exposure, surpassing all other complexes in the methylation series [1]. While the unsubstituted phenanthroline and less methylated derivatives exhibited significant PLQY degradation, the hexamethyl derivative (L5) showed only a 17.5% decrease from its initial PLQY value, representing the best resistance among all five ligands tested.

Accelerated aging Photodegradation resistance Optoelectronic device lifetime

Tunable Redox Potential Through Full Methylation: Electron-Donating Shift vs. Unsubstituted 1,10-Phenanthroline

Electrochemical studies of Co(II) complexes containing substituted phenanthroline ligands demonstrate that electron-donating methyl substituents systematically shift the Co(III/II) and Co(II/I) redox couples to more negative potentials relative to unsubstituted 1,10-phenanthroline [1]. The fully methylated 3,4,5,6,7,8-hexamethyl-1,10-phenanthroline, bearing six electron-donating methyl groups, is expected from established linear free-energy relationships to produce the most negative redox potential among purely methyl-substituted derivatives, enabling greater flexibility in tuning the driving force for electron-transfer reactions.

Redox chemistry Electron transfer Cobalt complexes Dye-sensitized solar cells

Outer-Sphere Electron Transfer Kinetics of the Iron(II) Tris-Complex: Quantitative Rate Data for [Fe(hmphen)₃]²⁺

The outer-sphere electron transfer kinetics of [Fe(hmphen)₃]²⁺ (hmphen = 3,4,5,6,7,8-hexamethyl-1,10-phenanthroline) have been quantitatively characterized with hexakis(acetamide)iron(III) and hexakis(dimethylacetamide)iron(III) as oxidants in acetonitrile at 25 °C [1]. The study reveals that the redox rate constants for the acetamide (aa) species are larger than those of the corresponding dimethylacetamide (dma) species, a driving-force effect attributable to dma being the stronger Lewis base. This quantitative kinetic characterization enables the use of [Fe(hmphen)₃]²⁺ as a well-defined outer-sphere reductant in mechanistic studies.

Electron transfer kinetics Iron complexes Redox mediators Outer-sphere mechanism

Structural Advantage of 3,4,5,6,7,8-Substitution: Unhindered N,N-Chelation vs. 2,9-Disubstituted Analogs

A systematic investigation of heteroleptic [Cu(NN)(PP)]⁺ complexes demonstrated that 2,9-disubstituted phenanthroline ligands (e.g., neocuproine / dmp = 2,9-dimethyl-1,10-phenanthroline) produce complexes that undergo dynamic ligand exchange in solution, whereas 2,9-unsubstituted ligands (e.g., 1,10-phenanthroline and bathophenanthroline) form stable heteroleptic species [1]. By extension, 3,4,5,6,7,8-hexamethyl-1,10-phenanthroline combines the electron-donating advantage of full methylation with an unhindered 2,9-chelation pocket, predicted to yield heteroleptic Cu(I) complexes with superior solution stability compared to neocuproine-based analogs.

Coordination chemistry Ligand design Copper(I) complexes Steric effects

High-Confidence Application Scenarios for 3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline Based on Quantitative Evidence


Luminescent Solar Concentrators (LSCs) Requiring High PLQY and Long-Term Photostability

The demonstrated 85.47% PLQY in PMMA matrix and superior photostability (only ~17.5% degradation after 1200 h indoor exposure) position 3,4,5,6,7,8-hexamethyl-1,10-phenanthroline as the optimal phenanthroline ligand for europium-based luminescent solar concentrators [1]. When procuring ligands for LSC fabrication, the 14+ percentage point PLQY advantage over unsubstituted 1,10-phenanthroline directly enhances photon collection efficiency at the device edges, while the photostability advantage extends operational lifetime.

Redox Mediators for Dye-Sensitized Solar Cells (DSSCs) with Customized Potentials

The electron-donating effect of six methyl groups on the phenanthroline backbone enables systematic tuning of Co(III/II) and Co(II/I) redox potentials toward more negative values, as established by linear free-energy relationships for substituted phenanthroline-cobalt complexes [1]. Researchers designing Co-based redox mediators for DSSCs can select 3,4,5,6,7,8-hexamethyl-1,10-phenanthroline to access a redox potential range not achievable with less methylated or unsubstituted analogs, enabling better matching to sensitizer energy levels.

Heteroleptic Copper(I) Photosensitizers with Controlled Solution Stability

Unlike neocuproine (2,9-dimethyl-1,10-phenanthroline), whose heteroleptic Cu(I) complexes suffer from dynamic ligand exchange in solution, 3,4,5,6,7,8-hexamethyl-1,10-phenanthroline preserves an unhindered 2,9-chelation pocket while providing maximum electron density [1]. This combination is predicted to yield heteroleptic [Cu(NN)(PP)]⁺ complexes with superior solution-phase stability, making it a preferred ligand for photocatalytic and electroluminescent applications requiring well-defined, non-scrambling Cu(I) photosensitizers.

Outer-Sphere Electron Transfer Mechanistic Probes

The fully characterized outer-sphere electron transfer kinetics of [Fe(hmphen)₃]²⁺ with well-defined oxidants in acetonitrile [1] establish this iron(II) complex as a reliable outer-sphere reductant for fundamental electron transfer studies. Procurement of 3,4,5,6,7,8-hexamethyl-1,10-phenanthroline enables reproducible preparation of this kinetic probe, which benefits from the ligand's strong electron-donating character and absence of steric hindrance at the metal center.

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